molecular formula C19H19NO B3672222 2,3-diphenyl-N-propan-2-ylcycloprop-2-ene-1-carboxamide

2,3-diphenyl-N-propan-2-ylcycloprop-2-ene-1-carboxamide

Cat. No.: B3672222
M. Wt: 277.4 g/mol
InChI Key: UGQJTPFZJXCPOF-UHFFFAOYSA-N
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Description

2,3-Diphenyl-N-propan-2-ylcycloprop-2-ene-1-carboxamide is an organic compound with a complex structure that includes a cyclopropene ring, two phenyl groups, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diphenyl-N-propan-2-ylcycloprop-2-ene-1-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclopropanation of a suitable precursor, followed by functional group modifications to introduce the carboxamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-N-propan-2-ylcycloprop-2-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenyl groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can lead to a wide range of derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

2,3-Diphenyl-N-propan-2-ylcycloprop-2-ene-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,3-diphenyl-N-propan-2-ylcycloprop-2-ene-1-carboxamide exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenyl-2-cyclopropen-1-one: This compound shares the cyclopropene ring and phenyl groups but lacks the carboxamide group.

    Diphenylcyclopropenone: Another similar compound with a cyclopropene ring and phenyl groups, but different functional groups.

Uniqueness

2,3-Diphenyl-N-propan-2-ylcycloprop-2-ene-1-carboxamide is unique due to the presence of the carboxamide group, which can significantly alter its chemical properties and potential applications compared to similar compounds. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable target for research and development.

Properties

IUPAC Name

2,3-diphenyl-N-propan-2-ylcycloprop-2-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-13(2)20-19(21)18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h3-13,18H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQJTPFZJXCPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1C(=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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